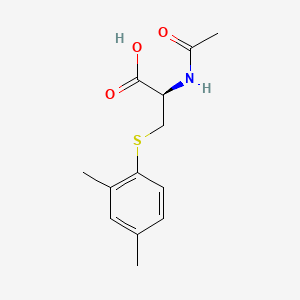

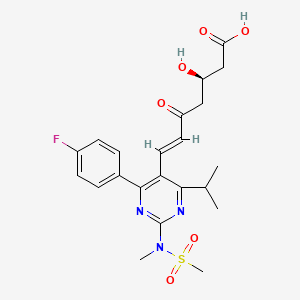

N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine (NADPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid cysteine and is a valuable tool in studying the biochemical and physiological effects of cysteine in living organisms.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Applications

NAC, a derivative of the amino acid L-cysteine, is recognized for its potent antioxidant properties, acting as a precursor to glutathione (GSH), a critical antioxidant in the body. This function is essential in reducing oxidative stress and restoring redox balance within cells, which is pivotal in managing conditions such as cystic fibrosis (CF), liver diseases, and potentially in the mitigation of psychiatric disorders and cognitive decline associated with aging. The molecule's antioxidant capability plays a crucial role in CF airway inflammation, highlighting its importance in redox imbalance and the eradication of biofilms resulting from airway infections, particularly those caused by Pseudomonas aeruginosa (Guerini et al., 2022).

Therapeutic Research and Clinical Practice

In the context of liver diseases, oxidative stress and inflammation are significant pathogenetic events. NAC's role in attenuating markers of inflammation and oxidative stress (OS) in hepatic damage has been widely studied. Its supplementation has shown satisfactory outcomes in various experimental and clinical settings, emphasizing the need for further clinical research to establish clear guidelines for its application in medical practice (Andrade et al., 2015).

Biochemical Functions and Mechanisms of Action

Exploring NAC's biochemical functions and its impact on cellular and molecular levels offers insights into its therapeutic potential. Its ability to modulate glutamatergic, neurotropic, and inflammatory pathways suggests applications beyond being merely a precursor to glutathione. These mechanisms underlie the observed benefits in treating addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, presenting NAC as a promising agent in psychiatric research (Dean et al., 2011).

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(2,4-dimethylphenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-8-4-5-12(9(2)6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCYMYXCWXLIDZ-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SCC(C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676237 |

Source

|

| Record name | N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

581076-69-9 |

Source

|

| Record name | N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)

![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)